Cas no 865546-32-3 (1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione)
1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-FLUOROPHENYL)-3-PHENYL-2-THIOXODIHYDROPYRIMIDINE-4,6(1H,5H)-DIONE
- 4,6(1H,5H)-Pyrimidinedione, 1-(4-fluorophenyl)dihydro-3-phenyl-2-thioxo-
- SR-01000012368-1
- STL278751
- SR-01000012368
- 1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- 1-(4-fluorophenyl)-3-phenylthiobarbituric acid
- 865546-32-3
- F1386-0091
- AKOS016369154
-
- Inchi: 1S/C16H11FN2O2S/c17-11-6-8-13(9-7-11)19-15(21)10-14(20)18(16(19)22)12-4-2-1-3-5-12/h1-9H,10H2
- InChI Key: TWJHWWFESXZZEC-UHFFFAOYSA-N
- SMILES: C1(=S)N(C2=CC=C(F)C=C2)C(=O)CC(=O)N1C1=CC=CC=C1
Computed Properties
- Exact Mass: 314.05252693g/mol
- Monoisotopic Mass: 314.05252693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 471
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 72.7Ų
Experimental Properties
- Density: 1.47±0.1 g/cm3(Predicted)
- Boiling Point: 442.2±47.0 °C(Predicted)
- pka: 4.49±0.20(Predicted)
1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1386-0091-2μmol |
1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
865546-32-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1386-0091-5μmol |
1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
865546-32-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1386-0091-10μmol |
1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
865546-32-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1386-0091-20μmol |
1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
865546-32-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1386-0091-1mg |
1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
865546-32-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1386-0091-2mg |
1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
865546-32-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1386-0091-3mg |
1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
865546-32-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1386-0091-4mg |
1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
865546-32-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1386-0091-5mg |
1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
865546-32-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1386-0091-10mg |
1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
865546-32-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione Related Literature
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Compound CAS No. 865546-32-3: 1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
The compound with CAS No. 865546-32-3, known as 1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique sulfanylidene group and the presence of fluorophenyl and phenyl substituents, which contribute to its distinctive chemical properties and potential applications.
Recent studies have highlighted the importance of this compound in the development of novel drug delivery systems. The sulfanylidene group within its structure has been shown to enhance the molecule's ability to interact with biological systems, making it a promising candidate for targeted drug delivery. Researchers have also explored its potential as a precursor in the synthesis of advanced materials, such as polymer-based composites and nanomaterials, due to its robust chemical framework.
The synthesis of 1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the fluorophenyl group is particularly significant, as it introduces electronic effects that can be tailored to achieve specific functional properties. This compound's ability to undergo further modifications has made it a versatile building block in chemical research.
In terms of physical properties, this compound exhibits a high degree of stability under various conditions, which is attributed to its rigid molecular structure. Its solubility characteristics have been extensively studied, with findings indicating that it can dissolve in a range of organic solvents, making it suitable for use in diverse chemical reactions and applications. The compound's thermal stability has also been evaluated, revealing that it can withstand elevated temperatures without significant degradation.
The application of 1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione extends beyond traditional chemical synthesis. Recent advancements in biochemistry have demonstrated its potential as a ligand in metalloenzyme mimicry studies. Its ability to coordinate with metal ions has opened new avenues for exploring catalytic processes that mimic those found in nature. This property has led to its use in designing more efficient catalysts for industrial applications.
Moreover, the compound's role in the development of antiviral agents has been a focal point of recent research. Studies have shown that its unique structure can interfere with viral replication mechanisms, making it a potential candidate for antiviral drug development. The integration of this compound into combinatorial chemistry libraries has further accelerated its exploration in drug discovery programs.
In conclusion, the compound with CAS No. 865546-32-3 represents a significant advancement in organic chemistry. Its versatile structure and unique functional groups make it an invaluable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new applications and properties, this compound is poised to play an increasingly important role in both academic and industrial settings.
865546-32-3 (1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)